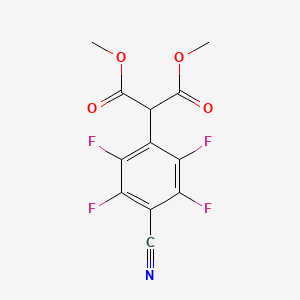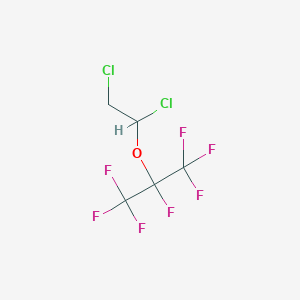
Perfluoroisopropyl-1,2-dichloroethyl ether, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoroisopropyl-1,2-dichloroethyl ether, 97% (PFIPDE) is an organofluorine compound that is used as a reagent in laboratories and scientific research applications. It is an ether derivative of perfluoroisopropyl alcohol and is used in a variety of laboratory processes, such as synthesis, chromatography, and reaction monitoring. PFIPDE has a wide range of applications in the field of scientific research and is an important tool for scientists to study the structure and function of a variety of biological molecules.
Wissenschaftliche Forschungsanwendungen
Perfluoroisopropyl-1,2-dichloroethyl ether, 97% is used in a variety of scientific research applications, including synthesis, chromatography, and reaction monitoring. In synthesis, Perfluoroisopropyl-1,2-dichloroethyl ether, 97% can be used as a reagent to synthesize a variety of organic compounds. In chromatography, it can be used to separate mixtures of compounds and to identify unknown compounds. In reaction monitoring, it can be used to monitor the progress of a reaction and to determine the reaction rate.
Wirkmechanismus
Perfluoroisopropyl-1,2-dichloroethyl ether, 97% is an ether derivative of perfluoroisopropyl alcohol, and its mechanism of action is similar to that of other ether derivatives. It has both hydrophobic and hydrophilic properties, which allows it to interact with both polar and non-polar molecules. This enables it to form hydrogen bonds with molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
Perfluoroisopropyl-1,2-dichloroethyl ether, 97% is a non-toxic, non-irritating, and non-volatile compound. It has a low vapor pressure and is not volatile at room temperature. It has low acute toxicity and does not cause any adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Perfluoroisopropyl-1,2-dichloroethyl ether, 97% is its low toxicity and lack of irritation. This makes it an ideal reagent for use in laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is not suitable for use in reactions that require high temperatures or pressures, as it can decompose at high temperatures and pressures.
Zukünftige Richtungen
There are a number of potential future directions for the use of Perfluoroisopropyl-1,2-dichloroethyl ether, 97% in scientific research. It could be used in the synthesis of new organic compounds, such as drugs or polymers. It could also be used in the development of new chromatographic methods for the separation and identification of compounds. Additionally, it could be used in the development of new reaction monitoring methods for the study of reaction kinetics. Finally, it could be used in the development of new biochemical and physiological assays for the study of biological molecules.
Synthesemethoden
Perfluoroisopropyl-1,2-dichloroethyl ether, 97% can be synthesized from perfluoroisopropyl alcohol and 1,2-dichloroethane through a two-step process. The first step involves the reaction of perfluoroisopropyl alcohol with 1,2-dichloroethane in the presence of a strong base, such as sodium hydroxide. This reaction yields a mixture of perfluoroisopropyl-1,2-dichloroethyl ether and 1,2-dichloroethanol. The second step involves the separation of the two products by distillation.
Eigenschaften
IUPAC Name |
2-(1,2-dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2F7O/c6-1-2(7)15-3(8,4(9,10)11)5(12,13)14/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVDDCSDJPZBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(C(F)(F)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Dichloroethoxy)-1,1,1,2,3,3,3-heptafluoropropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

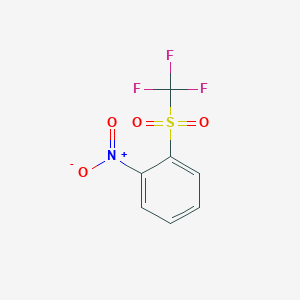

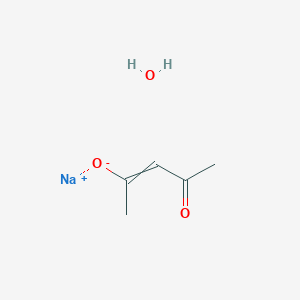
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)

![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
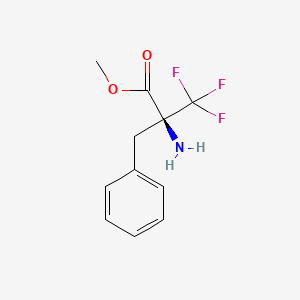

![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)


